molecular formula C18H19ClN2O3S B2675788 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 442658-95-9

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2675788
CAS No.: 442658-95-9
M. Wt: 378.87
InChI Key: PLIBKNLBVUAHAE-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a substituted benzene ring linked via an ethyl group to a 2-methylindole moiety. Its structure combines a chloro-methoxy-substituted aromatic sulfonamide with a lipophilic indole group, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-12-14(15-5-3-4-6-16(15)21-12)9-10-20-25(22,23)18-11-13(19)7-8-17(18)24-2/h3-8,11,20-21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIBKNLBVUAHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzene to introduce the chlorine atom. This is followed by the formation of the sulfonamide group through a reaction with sulfonyl chloride. The indole moiety is then introduced via a coupling reaction with an appropriate indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the indole moiety .

Scientific Research Applications

5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indole moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications in Key Analogs

The following table summarizes structural variations among related compounds:

Compound Name / ID Key Structural Features Biological Activity / Notes Reference
Target Compound : 5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide Benzene sulfonamide (Cl, OMe), ethyl linker, 2-methylindole Hypothesized Arp2/3 inhibition based on CK-666 analogs
CK-666 : 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide Benzamide (F), ethyl linker, 2-methylindole Arp2/3 inhibitor; prevents active conformation of Arp2/3 complex
Analog 59 : N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-bromobenzamide 3-Bromo-benzamide, 5-benzyloxy-indole, ethyl linker Enhanced in vivo Arp2/3 inhibition but reduced in vitro efficacy vs. CK-666
Analog 69 : 2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide Dichloro-benzamide, 7-chloro-indole, dimethylamino-sulfonyl substituent Improved in vivo activity; toxicity concerns in some models
N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide Chloro-difluoro-methoxy-indole, methyl-benzene sulfonamide High lipophilicity (XLogP3: 5.1); potential membrane permeability advantages
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Phenylethyl linker (no indole), methyl-benzene sulfonamide Structural simplicity; possible reduced target specificity
5-Chloro-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide Benzoxazole core replacing indole, methoxy substituents Heterocyclic variation; altered hydrogen-bonding capacity (PSA: 88.8 Ų)

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (~458–460 g/mol) is heavier than CK-666 (~300–350 g/mol) due to the sulfonamide group and additional substituents .
  • Hydrogen-Bonding : Sulfonamide-containing analogs (e.g., target compound, Analog 69) have higher hydrogen-bond acceptor counts (7–8) versus benzamide-based CK-666 (4–5), influencing solubility and target binding .

Key Research Findings and Implications

Structural Flexibility: Modifications to the indole ring (e.g., 5-chloro-difluoro-methoxy) or benzene sulfonamide (e.g., dimethylamino-sulfonyl) significantly alter biological activity and pharmacokinetics .

Trade-offs in Design : Enhanced in vivo efficacy in analogs like 59 and 69 comes at the cost of reduced in vitro potency, emphasizing the need for context-specific optimization .

Toxicity Screening: Compounds with bulky or charged substituents (e.g., dimethylamino-sulfonyl) require rigorous toxicity profiling to exclude off-target effects .

Biological Activity

5-Chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Indole moiety : Known for its diverse biological activities.
  • Methoxy group : Often enhances the lipophilicity and bioavailability of compounds.
  • Sulfonamide group : Associated with antibacterial and anti-inflammatory properties.

The molecular formula is C21H26ClN2O3SC_{21}H_{26}ClN_{2}O_{3}S with a molecular weight of 404.96 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Indole Moiety : Utilizing Fischer indole synthesis.
  • Sulfonamide Formation : Reacting the indole derivative with sulfonyl chloride in the presence of a base.
  • Methoxy Substitution : Introducing the methoxy group through methylation reactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have demonstrated that compounds containing indole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Indole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways, including those involving anti-apoptotic proteins .
  • Case Study : A study reported that an indole-linked compound showed promising activity against human cancer cell lines (H460, A549, HT-29) with IC50 values in the low micromolar range .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties:

  • Mechanism : These compounds often inhibit bacterial folate synthesis, leading to bacterial cell death.
  • Research Findings : In vitro studies have indicated that related compounds show significant activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The presence of the sulfonamide moiety suggests potential anti-inflammatory effects:

  • Mechanism : Sulfonamides can inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
  • Evidence : Experimental models have shown that related compounds exhibit reduced inflammation markers in induced models .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into structure-activity relationships (SAR):

Compound NameStructural FeaturesBiological Activity
2-Methoxy-N-[2-(1H-indol-3-yl)ethyl]-5-(propan-2-yl)benzenesulfonamideIndole, methoxy, sulfonamideModerate anticancer activity
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamideSulfonamide, amideAntimicrobial activity

This table illustrates how variations in substituents can significantly influence biological activity.

Q & A

Q. Data Example :

StepReagents/ConditionsYield
CouplingEDC, HOBt, DCM, 0°C62%
PurificationSiO₂, EtOAc/Hexane95% purity

Basic: What characterization techniques are critical for confirming the structure of this sulfonamide?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for indole NH (~δ 9.8 ppm), methoxy singlet (~δ 3.8 ppm), and sulfonamide protons (δ 7.3–7.9 ppm) .
    • ¹³C NMR : Confirm sulfonyl (δ 120–130 ppm) and methoxy (δ 55–60 ppm) carbons.
  • HRMS : Exact mass (e.g., m/z 423.08 for C₁₈H₁₈ClN₂O₃S) ensures molecular formula validation .
  • FTIR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and indole N-H (3400 cm⁻¹) .

Advanced: What biological targets or pathways are associated with this compound?

Methodological Answer:
The compound’s structural analogs (e.g., indole-sulfonamides) inhibit:

  • cPLA2α : Critical in arachidonic acid metabolism. Use cell-based assays (e.g., A549 cells) to measure inhibition of prostaglandin E₂ (IC₅₀ ~50 nM) .
  • Arp2/3 Complex : Disrupt actin polymerization (IC₅₀ ~10 µM in HeLa cells) .
  • Vasopressin V1b Receptors : Radioligand binding assays (Kᵢ ~5 nM) and corticotropin suppression in stress models .

Q. Experimental Design :

  • In Vitro : Use CHO cells transfected with target receptors for calcium flux assays.
  • In Vivo : Assess oral efficacy in rodent stress models (e.g., plasma corticotropin reduction at 10 mg/kg) .

Advanced: How can metabolic stability be improved for this compound?

Methodological Answer:

  • Metabolic Soft Spot Identification : Use MetaSite to predict CYP450-mediated oxidation (e.g., indole ethyl chain). Replace labile groups with fluorinated or polar substituents .
  • In Vitro Validation : Incubate with human liver microsomes (HLM) and measure half-life. For example, replacing the phenethyl group with a fluoropyridinyl moiety increased t₁/₂ from 15 to >60 mins .

Q. Data Example :

ModificationHLM t₁/₂ (mins)Bioavailability (%)
Parent Compound1510
Fluorinated Analog6545

Advanced: How to analyze structure-activity relationships (SAR) for benzenesulfonamide derivatives?

Methodological Answer:

  • Core Modifications : Vary substituents on the benzene (e.g., chloro vs. methoxy) and indole (e.g., methyl vs. H) to assess potency.
  • Key Findings :
    • Methoxy Group : Enhances solubility but reduces cPLA2α binding affinity (IC₅₀ increases from 50 nM to 200 nM) .
    • Chloro Substituent : Critical for NLRP3 inflammasome inhibition (IC₅₀ ~1 µM vs. >10 µM for non-halogenated analogs) .

Q. SAR Table :

R1 (Benzene)R2 (Indole)cPLA2α IC₅₀ (nM)
Cl, OMe2-Me50
H, OMe2-Me200

Advanced: How to resolve contradictions in reported synthesis yields (e.g., 37% vs. 62%)?

Methodological Answer:

  • Variable Analysis :
    • Reagent Purity : Ensure anhydrous conditions for EDC/HOBt to avoid hydrolysis .
    • Temperature Control : Exothermic reactions require strict cooling (0°C vs. room temperature).
    • Workup : Neutralize residual acid (e.g., NaHCO₃ wash) to prevent sulfonamide degradation.
  • Case Study : Optimizing stoichiometry (1.5 eq. sulfonyl chloride) and reaction time (8 hrs) increased yield from 37% to 62% .

Advanced: What in vivo models are suitable for evaluating this compound’s efficacy?

Methodological Answer:

  • Inflammatory Models :
    • TEL-Jak2 Transgenic Mice : Measure spleen weight reduction (40% at 50 mg/kg/day) to assess Jak/Stat inhibition .
    • Stress-Induced Corticotropin Release : Oral dosing (10 mg/kg) in water-deprived rats reduces plasma ACTH by 70% .
  • Pharmacokinetics : Use LC-MS to measure plasma exposure (Cₘₐₓ ~1.2 µg/mL at 10 mg/kg) and brain penetration (Kp ~0.3) .

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